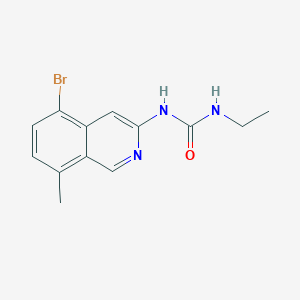
1-(5-Bromo-8-methylisoquinolin-3-yl)-3-ethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-8-methylisoquinolin-3-yl)-3-ethylurea: is a synthetic organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-8-methylisoquinolin-3-yl)-3-ethylurea typically involves multiple steps, starting from commercially available precursors. One common synthetic route is as follows:
Bromination of 8-methylisoquinoline: The starting material, 8-methylisoquinoline, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the isoquinoline ring.
Formation of 5-bromo-8-methylisoquinoline: The brominated product is then isolated and purified.
Urea Formation: The 5-bromo-8-methylisoquinoline is reacted with ethyl isocyanate in the presence of a suitable base, such as triethylamine, to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromo-8-methylisoquinolin-3-yl)-3-ethylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the isoquinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the 8-position can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The urea group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like potassium carbonate, can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Oxidation Reactions: Carboxylic acids or aldehydes.
Reduction Reactions: Amines.
Aplicaciones Científicas De Investigación
1-(5-Bromo-8-methylisoquinolin-3-yl)-3-ethylurea has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Chemical Biology: It can be used to study the biological activity of isoquinoline derivatives and their interactions with biological targets.
Pharmaceutical Research: It can be used in the development of new drugs and in the study of drug-receptor interactions.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-8-methylisoquinolin-3-yl)-3-ethylurea depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the bromine atom and the ethylurea group can influence its binding affinity and selectivity towards these targets. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Bromoisoquinolin-3-yl)-3-ethylurea: Similar structure but lacks the methyl group at the 8-position.
1-(5-Chloro-8-methylisoquinolin-3-yl)-3-ethylurea: Similar structure but with a chlorine atom instead of bromine.
1-(5-Bromo-8-methylisoquinolin-3-yl)-3-methylurea: Similar structure but with a methyl group instead of an ethyl group in the urea moiety.
Uniqueness
1-(5-Bromo-8-methylisoquinolin-3-yl)-3-ethylurea is unique due to the specific combination of the bromine atom, the methyl group at the 8-position, and the ethylurea group. This unique structure can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C13H14BrN3O |
|---|---|
Peso molecular |
308.17 g/mol |
Nombre IUPAC |
1-(5-bromo-8-methylisoquinolin-3-yl)-3-ethylurea |
InChI |
InChI=1S/C13H14BrN3O/c1-3-15-13(18)17-12-6-9-10(7-16-12)8(2)4-5-11(9)14/h4-7H,3H2,1-2H3,(H2,15,16,17,18) |
Clave InChI |
CONCMUOJUAUWMN-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


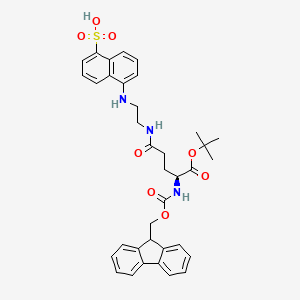
![2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12865771.png)


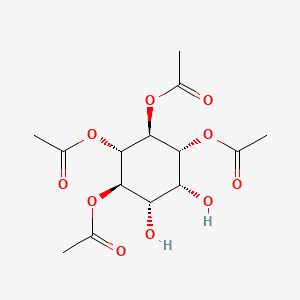
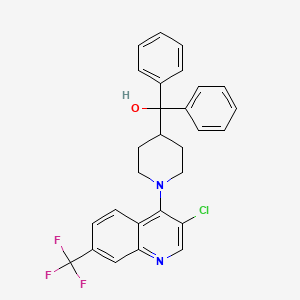

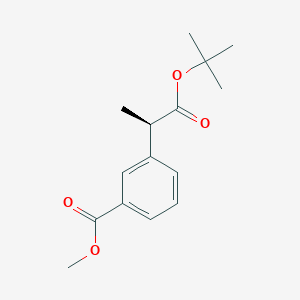

![Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12865840.png)
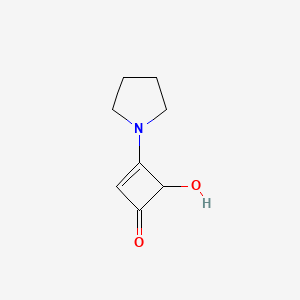

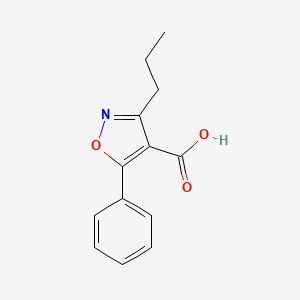
![3,5,7-Trimethylbenzo[c]isoxazole](/img/structure/B12865871.png)
